4-(methanesulfonamidomethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide
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Overview
Description
4-(methanesulfonamidomethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide is a complex organic compound that features a cyclohexane ring substituted with a carboxamide group, a methanesulfonamidomethyl group, and a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methanesulfonamidomethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Attachment of the phenyl group: The phenyl group can be introduced via electrophilic aromatic substitution or through the use of phenyl-substituted precursors.
Formation of the cyclohexane ring: This can be synthesized through hydrogenation of aromatic rings or by cyclization of appropriate linear precursors.
Introduction of the carboxamide group: This can be achieved by reacting the cyclohexane derivative with an amine or ammonia in the presence of a coupling agent.
Attachment of the methanesulfonamidomethyl group: This step involves the reaction of the cyclohexane derivative with methanesulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonamidomethyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring or the carboxamide group, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the oxadiazole ring and the sulfonamide group suggests potential interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
4-(methanesulfonamidomethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide: is similar to other compounds containing the 1,2,4-oxadiazole ring, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the oxadiazole ring, the sulfonamide group, and the cyclohexane ring in a single molecule provides a versatile scaffold for further modification and optimization.
Properties
IUPAC Name |
4-(methanesulfonamidomethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-27(24,25)20-11-13-7-9-15(10-8-13)18(23)19-12-16-21-17(22-26-16)14-5-3-2-4-6-14/h2-6,13,15,20H,7-12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGODZLDXJSERH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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